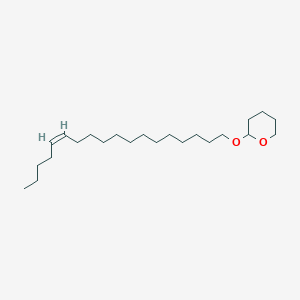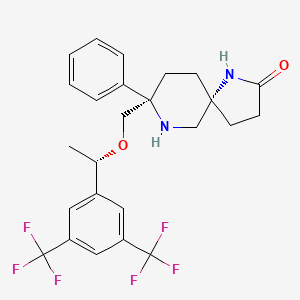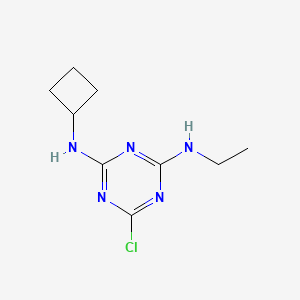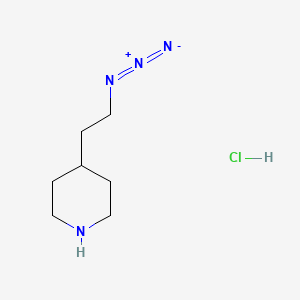
4-(2-Azidoethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azidoethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The azido group (-N₃) attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Formation of 2-Bromoethylpiperidine: Piperidine is reacted with 2-bromoethanol under basic conditions to form 2-bromoethylpiperidine.
Azidation: The 2-bromoethylpiperidine is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming 4-(2-Azidoethyl)piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azidoethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
4-(2-Azidoethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Azidoethyl)piperidine hydrochloride depends on the specific application and the chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromoethyl)piperidine: A precursor in the synthesis of 4-(2-Azidoethyl)piperidine hydrochloride.
4-(2-Aminoethyl)piperidine: Formed by the reduction of 4-(2-Azidoethyl)piperidine.
Piperidine: The parent compound, widely used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry and other specialized applications.
Propiedades
Número CAS |
2453324-67-7 |
|---|---|
Fórmula molecular |
C7H15ClN4 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
4-(2-azidoethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-11-10-6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |
Clave InChI |
NSLSIUWVWAEUCV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CCN=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


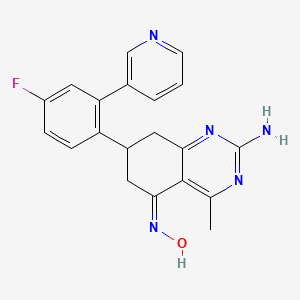
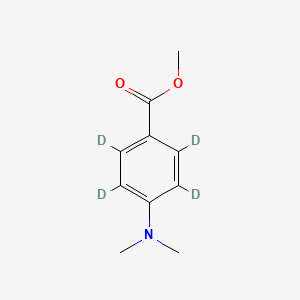


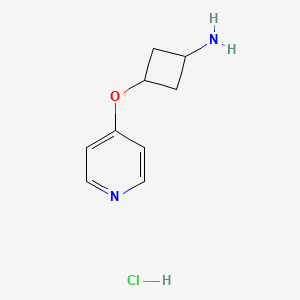

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
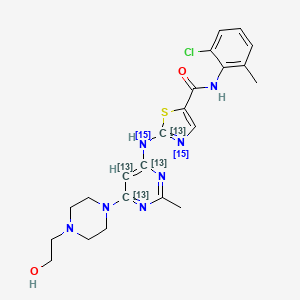
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
